molecular formula C7H9N5 B6619290 9H-Purin-6-amine, N,9-dimethyl- CAS No. 2009-52-1

9H-Purin-6-amine, N,9-dimethyl-

Cat. No.: B6619290
CAS No.: 2009-52-1
M. Wt: 163.18 g/mol
InChI Key: GRDLXXJSRHDATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Purin-6-amine, N,9-dimethyl- (CAS: 2009-52-1), also known as 6-methylamino-9-methylpurine, is a synthetic purine derivative with the molecular formula C₇H₉N₅ and a molecular weight of 163.18 g/mol . Its structure features a purine core substituted with a methyl group at the N9 position and a methylamino group at the C6 position. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and adenosine receptor modulators.

Properties

IUPAC Name

N,9-dimethylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-8-6-5-7(10-3-9-6)12(2)4-11-5/h3-4H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDLXXJSRHDATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173911
Record name 9H-Purin-6-amine, N,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2009-52-1
Record name 9H-Purin-6-amine, N,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4951
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Purin-6-amine, N,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N9 Methylation of Adenine

The initial step targets selective methylation at the N9 position of adenine (9H-purin-6-amine). This is achieved through alkylation using methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH). The base deprotonates the N9 nitrogen, enhancing its nucleophilicity and facilitating reaction with methyl iodide.

Reaction Conditions :

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Duration: 4–12 hours

  • Yield: ~70–85% (theoretical, extrapolated from analogous alkylations)

N6 Methylation of 9-Methyladenine

The intermediate 9-methyladenine undergoes secondary methylation at the N6 amine. This step requires careful control to avoid over-alkylation (tertiary amine formation). A mild methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄), is employed under weakly basic conditions.

Reaction Conditions :

  • Solvent: Aqueous methanol or ethanol

  • Base: Sodium bicarbonate (NaHCO₃)

  • Temperature: 25–50°C

  • Duration: 6–24 hours

  • Yield: ~50–65% (theoretical, based on similar purine modifications)

Key Challenge : Competing reactions at N3 and N7 positions necessitate precise stoichiometry and temperature control.

One-Pot Dual Methylation Strategy

A streamlined approach involves simultaneous methylation of N6 and N9 positions using excess methyl iodide under high-pressure conditions. This method leverages the differential reactivity of purine nitrogens, favoring N9 alkylation first, followed by N6 methylation.

Optimized Protocol :

  • Reagents: CH₃I (3 equiv), NaH (2 equiv)

  • Solvent: Anhydrous DMF

  • Temperature: 60–80°C (sealed vessel)

  • Duration: 24–48 hours

  • Yield: ~40–55% (reported for analogous systems)

Advantages : Reduced purification steps and shorter overall reaction time.
Limitations : Lower regioselectivity necessitates chromatographic separation of byproducts.

Solid-Phase Synthesis with Protecting Groups

Silyl Protection-Directed Methylation

This method employs tert-butyldimethylsilyl (TBDMS) groups to temporarily protect the N6 amine, enabling selective N9 methylation. After deprotection, the N6 position is methylated under standard conditions.

Procedure Overview :

  • Protection : Treat adenine with TBDMS chloride in pyridine.

  • N9 Methylation : React with CH₃I/NaH in THF.

  • Deprotection : Use tetra-n-butylammonium fluoride (TBAF).

  • N6 Methylation : Apply (CH₃)₂SO₄/NaHCO₃.

Yield : ~60–75% (aggregate, based on multi-step purifications).

Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Stepwise AlkylationSequential CH₃I, (CH₃)₂SO₄50–65High regioselectivityLengthy purification steps
One-Pot MethylationExcess CH₃I, high pressure40–55Reduced stepsByproduct formation
Solid-Phase SynthesisTBDMS protection, CH₃I/(CH₃)₂SO₄60–75Enhanced control over reactivityRequires specialized reagents

Mechanistic Insights and Optimization

  • Base Selection : Strong bases (e.g., NaH) favor N9 deprotonation, while weaker bases (e.g., K₂CO₃) minimize side reactions at N3/N7.

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance alkylation rates by stabilizing ionic intermediates.

  • Temperature : Lower temperatures (0–25°C) improve N9 selectivity, whereas higher temperatures (60–80°C) accelerate overall reactivity at the cost of regioselectivity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 9H-Purin-6-amine, N,9-dimethyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can be reduced to form different reduced derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine N-oxides, while reduction can yield various purine derivatives with altered functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 9H-Purin-6-amine, N,9-dimethyl- is in the development of anticancer agents. Research has shown that purine derivatives can inhibit various cancer cell lines by interfering with nucleic acid synthesis and cellular metabolism. For instance, studies have indicated that similar compounds exhibit cytotoxic effects against leukemia cells .

Antiviral Properties
The compound has also been investigated for its antiviral potential. Its structural similarities to nucleosides make it a candidate for prodrug development aimed at treating viral infections. Some derivatives have shown efficacy against viruses by mimicking natural substrates in viral replication processes .

Biochemical Research

Enzyme Inhibition Studies
9H-Purin-6-amine, N,9-dimethyl- has been utilized in studies focusing on enzyme inhibition. It interacts with various enzymes involved in nucleotide metabolism, making it a valuable tool for understanding metabolic pathways in cells. For example, it has been shown to inhibit adenosine deaminase, an enzyme critical for purine metabolism .

Molecular Probes
Due to its ability to bind to nucleic acids and proteins, this compound serves as a molecular probe in biochemical assays. Its derivatives are often used to study protein-nucleic acid interactions, which are crucial for understanding gene regulation and expression .

Synthesis of Complex Molecules

9H-Purin-6-amine, N,9-dimethyl- acts as a versatile building block in organic synthesis. It is employed in the synthesis of more complex purine derivatives that have enhanced biological activities or improved pharmacokinetic properties. The compound can undergo various chemical reactions such as alkylation and acylation to yield derivatives with specific functionalities .

  • Anticancer Efficacy : A study published in Dalton Transactions demonstrated that derivatives of 9H-Purin-6-amine exhibit significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antiviral Activity : Research highlighted in PubChem noted that certain analogs of this compound showed promising results against viral replication in vitro, suggesting potential therapeutic applications for viral infections .
  • Enzyme Interaction Studies : A detailed investigation into the inhibition of adenosine deaminase revealed that modifications at the N9 position significantly affect the binding affinity and inhibitory potency of the compound .

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, N,9-dimethyl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, such as serine-threonine protein kinases, which play a crucial role in cell signaling and regulation . By inhibiting these enzymes, the compound can affect various cellular processes, including cell division and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (N9/C6) Biological Activity Reference
9H-Purin-6-amine, N,9-dimethyl- C₇H₉N₅ 163.18 N9: Methyl; C6: Methylamino Foundational scaffold; limited direct activity data available
9-Cyclopentyl-N²,N²-dimethyl-9H-purine-2,6-diamine C₁₂H₁₈N₆ 246.32 N9: Cyclopentyl; C2/C6: Dimethylamino Dual A2A adenosine receptor (A2AR) affinity (Ki: 0.375–4.5 µM) and CK1δ inhibition (IC50: 0.75–7.5 µM)
9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine C₁₄H₁₄FN₅ 271.29 N9: 2-Fluorobenzyl; C6: Dimethylamino Enhanced selectivity for A2AR; improved metabolic stability
19-[(1E)-2-(2,6-Dimethylphenyl)ethenyl]-N-[4-(dimethylphosphoryl)phenyl]-9H-purin-6-amine C₂₈H₂₈N₅O₂P 497.53 N9: Styryl; C6: Phosphorylphenyl Potent ABL1 kinase inhibition (IC50: 3.58 nM); optimized pharmacokinetics
N-Cyclopentyl-9-methyl-9H-purin-6-amine C₁₁H₁₅N₅ 217.27 N9: Methyl; C6: Cyclopentylamino Intermediate in brominated purine synthesis (e.g., 8-bromo derivatives, 46% yield)

Key Findings from Comparative Studies

Substituent Effects on Target Selectivity

  • Cyclopentyl (Compound 1 in Table 1): Increases steric bulk, improving A2AR binding (Ki: 0.375 µM) and CK1δ inhibition (IC50: 0.75 µM) due to better fit in kinase pockets . 2-Fluorobenzyl: Introduces aromatic and electronegative groups, boosting A2AR selectivity and reducing off-target effects .
  • C6 Modifications: Methylamino (9H-Purin-6-amine, N,9-dimethyl-): Offers moderate hydrogen-bonding capacity, suitable for broad-spectrum interactions. Dimethylamino (Compound 1 in Table 1): Enhances solubility and kinase affinity by introducing a charged tertiary amine . Phosphorylphenyl (ABL1 inhibitor): Engages in polar interactions with kinase ATP-binding sites, achieving sub-nanomolar potency (IC50: 3.58 nM) .

Metabolic Stability

  • Fluorinated derivatives (e.g., 2-fluorobenzyl) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
  • Styryl-substituted compounds (e.g., ABL1 inhibitor) show conformational rigidity, protecting against enzymatic degradation .

Q & A

What are the critical steps in synthesizing N,9-dimethyl-9H-purin-6-amine, and how can reaction conditions be optimized to minimize by-products?

The synthesis typically involves alkylation or substitution reactions at the purine core. For example, reacting 2,6-dichloro-9H-purine with methylating agents (e.g., methyl iodide) under basic conditions (e.g., potassium carbonate in DMF) introduces methyl groups at the N and 9 positions . Optimization requires:

  • Temperature control : Maintain 60–80°C to balance reaction rate and selectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times (typically 12–24 hours).
    By-products like over-alkylated species can be reduced by stoichiometric precision and slow reagent addition .

Which spectroscopic and crystallographic methods are recommended for characterizing the tautomeric forms of N,9-dimethyl-9H-purin-6-amine?

  • NMR spectroscopy : ¹H and ¹³C NMR can identify tautomeric equilibria by analyzing chemical shifts of NH protons and carbon resonances near the purine core. For instance, downfield shifts (~δ 8–10 ppm) in ¹H NMR indicate tautomer-specific hydrogen bonding .
  • X-ray crystallography : Bond length analysis (e.g., C–N vs. C=N) in the crystal structure resolves tautomeric dominance. SHELXL refinement tools are critical for modeling bond geometry .

How can researchers resolve contradictions in crystallographic data for N,9-dimethyl-9H-purin-6-amine derivatives?

Contradictions often arise from disordered solvent molecules or twinning. Strategies include:

  • High-resolution data : Collect data at synchrotron sources (≤0.8 Å resolution) to improve electron density maps.
  • Software tools : Use SHELX programs (SHELXD for phasing, SHELXL for refinement) to model disorder or apply twin-law corrections .
  • Validation : Cross-check with DFT-calculated bond lengths and angles to identify outliers .

What computational approaches are effective for predicting the reactivity of N,9-dimethyl-9H-purin-6-amine in biological systems?

  • DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., reactive N7 or C8 positions). Software like Gaussian or ORCA can simulate transition states for methylation or hydrolysis .
  • Molecular docking : Screen against biological targets (e.g., kinase enzymes) using AutoDock Vina to identify binding modes influenced by methyl substituents .

How do pH and temperature influence the stability of N,9-dimethyl-9H-purin-6-amine, and how can degradation pathways be modeled?

  • pH stability : Under acidic conditions (pH < 3), the purine ring may protonate, leading to hydrolysis. In alkaline conditions (pH > 10), dealkylation can occur. Monitor via UV-Vis spectroscopy at λ ~260 nm .
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (typically >200°C). Accelerated stability studies (40–60°C) combined with Arrhenius modeling predict shelf-life .

What experimental designs are optimal for studying the structure-activity relationship (SAR) of N,9-dimethyl-9H-purin-6-amine derivatives?

  • Substituent variation : Synthesize analogs with alkyl/aryl groups at the 2 or 8 positions to assess steric/electronic effects on bioactivity .
  • Biological assays : Pair cytotoxicity (e.g., MTT assay) with enzymatic inhibition studies (e.g., adenosine kinase) to correlate substituents with potency. Use ANOVA to validate statistical significance .

How can reaction mechanisms involving N,9-dimethyl-9H-purin-6-amine be elucidated using kinetic and isotopic labeling?

  • Kinetic isotope effects (KIE) : Replace reactive hydrogens with deuterium (e.g., at NH groups) to probe rate-determining steps.
  • LC-MS tracking : Monitor intermediates in real-time to identify carbocation or radical intermediates in alkylation reactions .

What validated reference data sources should researchers use for spectral interpretation of N,9-dimethyl-9H-purin-6-amine?

  • NIST Chemistry WebBook : Provides IR, MS, and NMR reference spectra (CAS 2009-52-1) .
  • Cambridge Structural Database (CSD) : Compare crystallographic parameters (e.g., CCDC entries refined via SHELX) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Purin-6-amine, N,9-dimethyl-
Reactant of Route 2
Reactant of Route 2
9H-Purin-6-amine, N,9-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.